(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione
Overview
Description
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the dimethylamino propyl group, the hydroxy group, and the furoyl and pyridinyl substituents. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. Key considerations would include the availability of raw materials, the scalability of the synthetic routes, and the management of by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The furoyl and pyridinyl groups can be reduced under specific conditions.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the furoyl group could produce a furan derivative.
Scientific Research Applications
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to changes in the target’s activity or function, which underlies the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrol-2-one derivatives with different substituents. Examples include:
Uniqueness
What sets (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-2-yl)pyrrolidine-2,3-dione apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-pyridin-2-yl-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-8-9-15(27-13)18(24)16-17(14-7-4-5-10-21-14)23(20(26)19(16)25)12-6-11-22(2)3/h4-5,7-10,17,25H,6,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGUHZMWBMUKCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=N3)CCCN(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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